alpha-Hydroxyalprazolam
Overview
Description
Alpha-Hydroxyalprazolam is a major active metabolite of the benzodiazepine alprazolam . Alprazolam, commonly sold under the trade name Xanax, is a short-acting anxiolytic approved to treat panic and other anxiety disorders .
Synthesis Analysis
Alpha-Hydroxyalprazolam is a metabolite of both alprazolam and adinazolam . It is mainly metabolized by CYP3As .
Molecular Structure Analysis
The only crystal structure of alprazolam bound to a protein is a complex between alprazolam and the BRD4 bromodomain . The structure shows that the complex also involves many water interactions that mediate contacts between the drug and the protein .
Chemical Reactions Analysis
Alprazolam, clonazepam, and lorazepam each have one major metabolite; respectively these are alpha-hydroxyalprazolam, 7-aminoclonazepam, and lorazepam . Alprazolam is mainly metabolized by CYP3As .
Physical And Chemical Properties Analysis
Alprazolam is a white crystalline powder, which is soluble in methanol or ethanol but which has no appreciable solubility in water at physiological pH .
Scientific Research Applications
Alpha-Hydroxyalprazolam in Toxicology
- Study on Fatality Due to Alprazolam Intoxication : This research documented a fatality due to alprazolam intoxication and analyzed the distribution of alprazolam and its metabolite, alpha-hydroxyalprazolam, in various tissues obtained at autopsy. High concentrations of alprazolam were found in all specimens, but alpha-hydroxyalprazolam was detected only in specific samples (Jenkins et al., 1997).
Pharmacokinetics
- Pharmacokinetics in Lactating Women : This study assessed the pharmacokinetics of alprazolam and its metabolites, including alpha-hydroxyalprazolam, in lactating women. It was observed that alpha-hydroxyalprazolam was not detected in serum samples of these subjects (Oo et al., 1995).
- Metabolism by CYP3A43 Mutants : Research compared alprazolam metabolism among various CYP3A enzymes. CYP3A5 was identified as the major producer of alpha-hydroxyalprazolam. This study provides insights into the enzymatic pathways involved in the metabolism of alprazolam (Zhao et al., 2022).
Detection Methods
- Detection in Urine : A method using dual capillary column, dual nitrogen detector gas chromatography was developed for detecting alprazolam and its metabolites, including alpha-hydroxyalprazolam, in urine specimens. This improved the identification of these substances in clinical settings (Joern & Joern, 1987).
Clinical Pharmacokinetics
- Clinical Pharmacokinetics of Alprazolam : This study provided a comprehensive overview of the pharmacokinetics of alprazolam, highlighting the metabolic pathways leading to alpha-hydroxyalprazolam. It discussed how these metabolites appear in plasma and their subsequent urinary recovery (Greenblatt & Wright, 1993).
Safety And Hazards
properties
IUPAC Name |
(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUZYHEEMDQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190613 | |
Record name | alpha-Hydroxyalprazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxyalprazolam | |
CAS RN |
37115-43-8 | |
Record name | α-Hydroxyalprazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyalprazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxyalprazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxyalprazolam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HYDROXYALPRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alpha-hydroxyalprazolam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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